4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile
Overview
Description
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile (DCBEB) is an organic compound that has been studied for its various applications in the laboratory. DCBEB is a derivative of benzonitrile, and its synthesis can be achieved through a variety of methods. DCBEB has been widely studied in the scientific community due to its potential applications in drug design, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile has been studied for its potential applications in drug design, biochemical and physiological studies, and laboratory experiments. In drug design, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile can be used as a starting material for synthesizing a variety of biologically active compounds. For example, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile can be used to synthesize the antifungal drug clotrimazole. 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile has also been studied for its potential applications in biochemical and physiological studies due to its ability to interact with various proteins and enzymes. For example, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile has been found to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile is not yet fully understood. However, it is believed that 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile interacts with various proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. For example, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile has been found to interact with cytochrome P450 2C9, resulting in the inhibition of the enzyme's activity. This inhibition can lead to an increase in the levels of certain drugs in the body, as well as an increase in the risk of drug interactions.
Biochemical and Physiological Effects
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile has been found to have a variety of biochemical and physiological effects. For example, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile has been found to inhibit the activity of cytochrome P450 2C9, resulting in an increase in the levels of certain drugs in the body. 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile has also been found to interact with other proteins and enzymes, resulting in a variety of biochemical and physiological effects. For example, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile has been found to interact with the enzyme adenosine triphosphate (ATP) synthase, resulting in an increase in ATP production.
Advantages and Limitations for Lab Experiments
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile has several advantages for laboratory experiments. For example, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile is a relatively stable compound and can be easily synthesized in the laboratory. Additionally, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile can be used as a starting material for synthesizing a variety of biologically active compounds. However, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile does have some limitations for laboratory experiments. For example, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile can be toxic to humans and animals, and should be handled with caution. Additionally, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile can interact with various proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects.
Future Directions
The potential future directions for 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile are numerous. 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile could be used in the synthesis of more biologically active compounds, such as drugs, for use in drug design. Additionally, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile could be used in biochemical and physiological studies to further understand its mechanism of action and its interactions with various proteins and enzymes. Furthermore, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile could be used in laboratory experiments to further understand its advantages and limitations. Finally, 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile could be used in the development of new methods for synthesizing other compounds.
properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-ethoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-2-20-16-8-11(9-19)4-6-15(16)21-10-12-3-5-13(17)14(18)7-12/h3-8H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDYIGPICXXKCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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